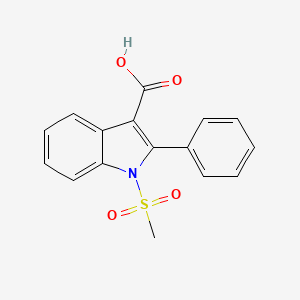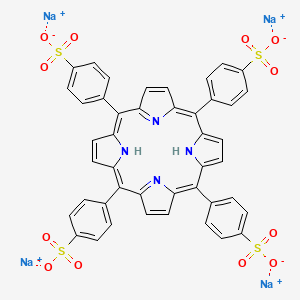
D-Glucose-13C,d1-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose-13C,d1-3 is a labeled form of D-Glucose, where specific carbon atoms are replaced with the isotope carbon-13 and hydrogen atoms are replaced with deuterium. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed metabolic and biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-13C,d1-3 typically involves the incorporation of carbon-13 and deuterium into the glucose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors in the synthesis pathway. The reaction conditions often involve controlled environments to ensure the precise incorporation of isotopes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon dioxide and deuterium oxide. The process includes fermentation with microorganisms that can incorporate these isotopes into glucose. The resulting product is then purified to achieve the desired isotopic purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as acetic anhydride and pyridine are used for acetylation reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
Aplicaciones Científicas De Investigación
D-Glucose-13C,d1-3 is widely used in various fields of scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study glucose metabolism.
Biology: Helps in understanding metabolic pathways and enzyme activities.
Medicine: Used in metabolic studies to investigate diseases such as diabetes and cancer.
Industry: Employed in the production of labeled compounds for research and development.
Mecanismo De Acción
D-Glucose-13C,d1-3 exerts its effects by participating in metabolic pathways similar to natural glucose. The isotopic labeling allows researchers to trace the metabolic fate of glucose in biological systems. It targets various enzymes involved in glycolysis and the citric acid cycle, providing insights into glucose utilization and energy production.
Comparación Con Compuestos Similares
D-Glucose-13C6: A fully labeled glucose molecule with carbon-13.
D-Glucose-1-13C: A glucose molecule labeled at the first carbon position with carbon-13.
D-Glucose-6-13C: A glucose molecule labeled at the sixth carbon position with carbon-13.
Uniqueness: D-Glucose-13C,d1-3 is unique due to its specific labeling pattern, which allows for detailed studies of glucose metabolism and its interactions with other molecules. The combination of carbon-13 and deuterium labeling provides a powerful tool for tracing metabolic pathways and understanding biochemical processes.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3+1,5D |
Clave InChI |
GZCGUPFRVQAUEE-SRVKMQTPSA-N |
SMILES isomérico |
[2H][C@]([C@@H]([C@@H](CO)O)O)([13C@H](C=O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


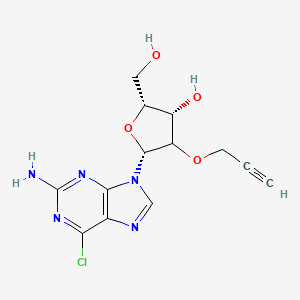
![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
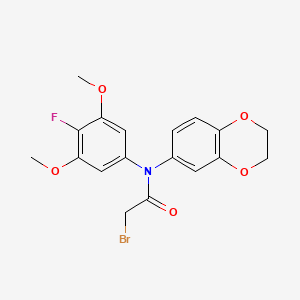
![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)
![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)

![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)
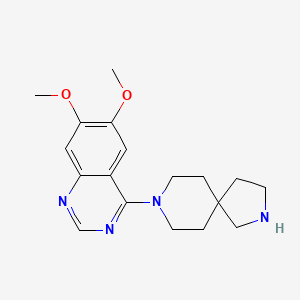
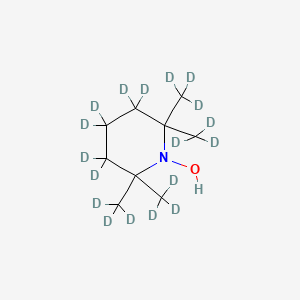
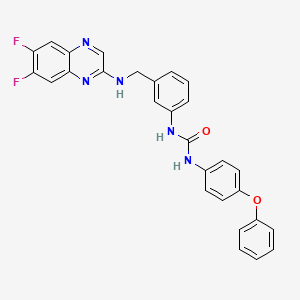
![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
